4-(allyloxy)-N-(4-methylbenzyl)benzamide
Description
4-(Allyloxy)-N-(4-methylbenzyl)benzamide is a benzamide derivative identified as a negative allosteric modulator (NAM) of human neuronal nicotinic acetylcholine receptors (nAChRs), particularly exhibiting selectivity for the hα4β2 subtype over hα3β4 (5-fold preference) with an IC50 of 6.0 µM . Its structure features two critical regions:
- Allyloxy substituent: A propenyl ether group at the 4-position of the benzamide ring.
- N-(4-Methylbenzyl) group: A para-methyl-substituted benzylamine linked to the benzamide’s nitrogen.
This compound emerged from iterative virtual screening and structure-activity relationship (SAR) studies, highlighting its role in modulating nAChR activity, which is implicated in neurological disorders such as addiction and Parkinson’s disease .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-12-21-17-10-8-16(9-11-17)18(20)19-13-15-6-4-14(2)5-7-15/h3-11H,1,12-13H2,2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBONHGAEBDCIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in the Aromatic Ring Substituents
Pyridine vs. Benzene Ring
- Compound 1 (4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide) : Replacing the 4-methylbenzyl group with a 6-methylpyridin-2-yl group retains hα4β2 inhibition (IC50 = 6.0 µM) but reduces selectivity against hα3β4 (~5-fold) .
Halogenation Effects
Alkyl Chain Modifications
Modifications to the N-Substituent
Functional Group Replacements
- 4-(Benzyloxy)-N-butylbenzamide : Benzyloxy and butylamide groups increase MW (283.37 g/mol) and lipophilicity, likely shifting activity away from nAChRs toward other targets (e.g., antimicrobial activity observed in salicylamides) .
- 4-Methoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide: Incorporating a thiazole ring (MW = 298.36 g/mol) introduces aromatic heterocyclic interactions, which may enhance selectivity for non-nAChR targets .
Key Research Findings
- Allyloxy Group Critical : The propenyl ether moiety is essential for maintaining hα4β2 inhibition, as saturation (e.g., propoxy) or removal diminishes activity .
- N-Substituent Flexibility : The 4-methylbenzyl group balances hydrophobicity and steric fit, while bulkier substituents (e.g., bromopyridinyl) may hinder receptor access .
- Halogenation Trade-offs: Chlorine or bromine improves lipophilicity but may reduce subtype selectivity due to non-specific interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
